molecular formula C22H21FN2O4S B4174161 N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide

Cat. No. B4174161
M. Wt: 428.5 g/mol
InChI Key: RDEAFSMGJPWJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~- [4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, commonly known as BFNA, is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound is known for its ability to modulate ion channels in the central nervous system, making it a valuable tool for studying the function of these channels in various physiological and pathological conditions.

Mechanism of Action

BFNA acts as a potent and selective blocker of voltage-gated potassium channels, specifically targeting the Kv1.3 channel subtype. By blocking these channels, BFNA is able to modulate the activity of neurons and alter neurotransmitter release, making it a valuable tool for studying the function of these channels in various physiological and pathological conditions.
Biochemical and Physiological Effects:
BFNA has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BFNA can modulate the activity of neurons and alter neurotransmitter release, while in vivo studies have shown that it can modulate immune cell function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of BFNA is its specificity for the Kv1.3 channel subtype, which allows for targeted modulation of neuronal activity. Additionally, its potency and selectivity make it a valuable tool for studying the function of these channels in various physiological and pathological conditions. However, one limitation of BFNA is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research on BFNA. One area of interest is the development of more potent and selective analogs of BFNA, which could be used to further elucidate the function of voltage-gated potassium channels in the central nervous system. Additionally, BFNA could be used in combination with other compounds to study the interactions between ion channels and other signaling pathways. Finally, BFNA could be used to develop new therapeutic agents for the treatment of neurological and immunological disorders.

Scientific Research Applications

BFNA has been widely used in scientific research to study the function of ion channels in the central nervous system. Specifically, it has been used to study the function of voltage-gated potassium channels, which play a critical role in regulating neuronal excitability and neurotransmitter release.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-16(25-30(27,28)21-13-7-18(23)8-14-21)22(26)24-19-9-11-20(12-10-19)29-15-17-5-3-2-4-6-17/h2-14,16,25H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEAFSMGJPWJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
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